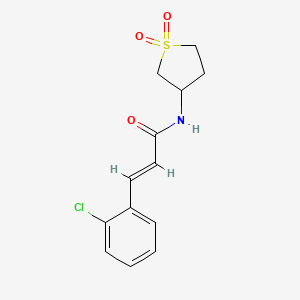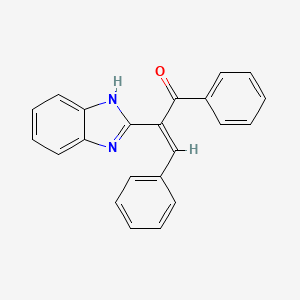![molecular formula C14H11N3O3 B3864450 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3864450.png)
4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid
Descripción general
Descripción
4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid, also known as PCCB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PCCB belongs to the class of hydrazones, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
Mecanismo De Acción
4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid exerts its biological effects by modulating various cellular pathways. It has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immunity. This compound also activates the caspase pathway, leading to apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the activity of bacterial and fungal enzymes, leading to antimicrobial effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. This compound has also been found to induce apoptosis in cancer cells, leading to tumor suppression. In addition, this compound has shown promising antimicrobial activity against a range of bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid has several advantages for lab experiments. It is a synthetic compound, which allows for precise control of its chemical properties. This compound has also been found to exhibit a range of biological activities, making it a versatile compound for studying various cellular pathways. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its application in certain assays. In addition, this compound has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
Direcciones Futuras
There are several future directions for the study of 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid. First, further studies are needed to elucidate its mechanism of action and cellular targets. Second, in vivo studies are needed to assess its pharmacokinetics and toxicity. Third, this compound could be modified to improve its solubility and bioavailability. Fourth, this compound could be tested for its potential therapeutic applications in various disease models. Fifth, this compound could be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications. It exhibits anti-inflammatory, antitumor, and antimicrobial effects by modulating various cellular pathways. This compound has several advantages for lab experiments, but also has some limitations. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and antimicrobial effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also shown promising antimicrobial activity against a range of bacterial and fungal strains.
Propiedades
IUPAC Name |
4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-13(12-2-1-7-15-9-12)17-16-8-10-3-5-11(6-4-10)14(19)20/h1-9H,(H,17,18)(H,19,20)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURIVHKPZZQVRB-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-fluorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3864380.png)
![N'-[1-(3-nitrophenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3864389.png)
![N-[3-(1H-imidazol-1-yl)propyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B3864398.png)

![(3,5-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B3864407.png)

![5-({5-[(4-benzyl-1-piperidinyl)methyl]-3-isoxazolyl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3864425.png)
![1-(3-methoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3864432.png)


![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3864443.png)
![3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B3864462.png)